REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]2([CH2:17][C:16]3[CH:18]=[C:19]([C:22]([F:25])([F:24])[F:23])[CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(OC(Cl)=O)C>C1(C)C=CC=CC=1>[F:25][C:22]([F:23])([F:24])[C:19]1[CH:20]=[CH:21][C:15]2[O:14][C:11]3([CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)[CH2:17][C:16]=2[CH:18]=1
|
Name
|
1′-benzyl-5-(trifluoromethyl)-3H-spiro[1-benzofuran-2,4′-piperidin]
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.093 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3 and water successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol ((4 mL), aqueous KOH (1.14 g KOH in 1.2 mL of H2O)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with Et2O, combined ether layer
|
Type
|
WASH
|
Details
|
was washed with 3N aqueous HCl
|
Type
|
ADDITION
|
Details
|
by addition of aqueous NaOH
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (0-2% methanol in dichloromethane, 0.2% NH4OH)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(CC3(CCNCC3)O2)C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |